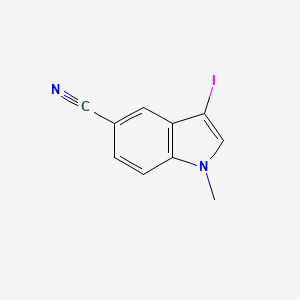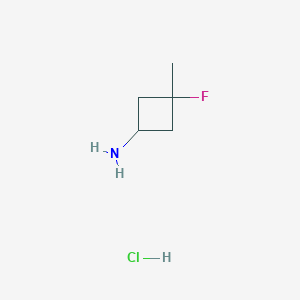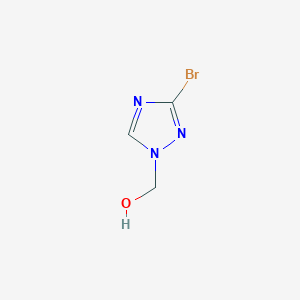![molecular formula C15H22O2 B1446189 1,11-Dioxa[11]paracyclophane CAS No. 6571-51-3](/img/structure/B1446189.png)
1,11-Dioxa[11]paracyclophane
Overview
Description
1,11-Dioxa11paracyclophane is a chemical compound with the molecular formula C15H22O2 . It is a solid at 20 degrees Celsius .
Molecular Structure Analysis
The 1,11-Dioxa11paracyclophane molecule contains a total of 40 bonds. There are 18 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 ethers (aromatic) . The molecular weight of 1,11-Dioxa11paracyclophane is 234.34 .
Physical And Chemical Properties Analysis
1,11-Dioxa11paracyclophane is a solid at 20 degrees Celsius . Its melting point ranges from 53.0 to 57.0 degrees Celsius . It is soluble in methanol .
Scientific Research Applications
Drug Development
1,11-Dioxa: 11paracyclophane has been identified as a compound with significant potential in drug development due to its unique structure, which allows for the creation of planar-chiral phosphines . These chiral phosphines are valuable in the synthesis of pharmaceuticals as they can induce chirality, a key factor in the efficacy and safety of many drugs .
Catalysis
In the field of catalysis, 1,11-Dioxa 11paracyclophane derivatives have been utilized for catalytic asymmetric ortho-lithiation . This process is crucial for generating planar chirality, which is important for the synthesis of various organic compounds, including those used in medicinal chemistry .
Materials Science
The compound’s structure is advantageous for materials science, particularly in the synthesis of macrocycles and supramolecular host materials . These materials have applications in creating complex structures with specific functionalities, such as selective ion transport or molecular recognition .
Chemistry Research
1,11-Dioxa 11paracyclophane is a versatile chemical in synthetic chemistry, used as a building block for complex molecules . Its planar-chiral induction capabilities make it a valuable asset for constructing molecules with precise spatial arrangements, which is essential in the development of new chemical entities .
Biology Research
While specific studies in biology are not directly cited, compounds like 1,11-Dioxa 11paracyclophane are often used in research for understanding biological processes at the molecular level . Their role in the study of chiral molecules can contribute to insights into enzyme-substrate interactions and other biological mechanisms .
Physics Research
In physics, particularly in the study of liquid crystals, derivatives of 1,11-Dioxa 11paracyclophane have been used to investigate cholesteric mesophases . These studies can lead to advancements in the development of new materials for displays and optical devices .
Environmental Science
The applications of 1,11-Dioxa11paracyclophane in environmental science are not well-documented in the available literature. However, the study of such organic compounds often relates to the understanding of environmental pollutants and the development of sensors or materials for environmental remediation .
Engineering
In engineering, particularly chemical and materials engineering, 1,11-Dioxa 11paracyclophane can be instrumental in the design of new materials with specific properties, such as enhanced strength, flexibility, or chemical resistance . The compound’s ability to form planar-chiral structures is particularly useful in creating materials with unique optical properties.
Each application demonstrates the versatility and importance of 1,11-Dioxa11paracyclophane in scientific research, highlighting its potential to contribute to advancements across multiple disciplines.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2,12-dioxabicyclo[11.2.2]heptadeca-1(15),13,16-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-4-6-12-16-14-8-10-15(11-9-14)17-13-7-5-3-1/h8-11H,1-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTROLYACVISZRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCOC2=CC=C(C=C2)OCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229676 | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,11-Dioxa[11]paracyclophane | |
CAS RN |
6571-51-3 | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6571-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,12-Dioxabicyclo[11.2.2]heptadeca-13,15,16-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101229676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)








